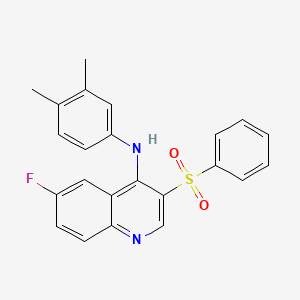

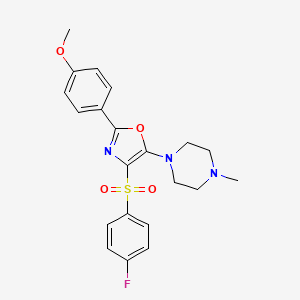

4-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)oxazole" is a synthetic molecule that appears to be a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. The structure of this compound suggests that it may have potential biological activity, given the presence of a sulfonyl group attached to a fluorophenyl ring, a methoxyphenyl ring, and a methylpiperazinyl group. These functional groups are often seen in molecules with pharmacological properties .

Synthesis Analysis

The synthesis of oxazole derivatives typically involves the formation of the oxazole ring followed by various functionalization reactions. In the case of extended oxazoles, the α-sulfonyl anion strategy is employed, where the α-sulfonyl anion reacts with alkyl halides to give monoalkylated, dialkylated, and cyclic products. Reductive desulfonylation can be optimized to afford desulfonylated products, which is a key step in the synthesis of anti-inflammatory drugs like Oxaprozin . Additionally, the introduction of fluorine atoms has been shown to preserve biological potency and enhance selectivity in related sulfonamide compounds .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of the oxazole ring, which can be further substituted at various positions to modulate the compound's properties. The introduction of a fluorine atom, as seen in the compound of interest, can significantly affect the molecule's reactivity and binding affinity due to its electronegativity and size. The methoxy and methylpiperazinyl groups are likely to influence the compound's solubility and ability to interact with biological targets .

Chemical Reactions Analysis

Oxazole derivatives can undergo nucleophilic aromatic substitution, where the oxazole acts as a masked carboxyl group that activates ortho-leaving groups. This reactivity pattern allows for the introduction of various aryl groups, which can be further transformed into esters, acids, or amides, providing a versatile synthetic route for creating diverse compounds . The presence of the sulfonyl group also allows for reactions such as sulfonylation and desulfonylation, which are crucial in the synthesis of pharmacologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their substituents. The introduction of a fluorine atom can enhance the lipophilicity of the molecule, which is important for membrane permeability and oral bioavailability. The methoxy group can increase the electron density on the aromatic ring, potentially affecting the molecule's stability and reactivity. The methylpiperazinyl group can contribute to the basicity of the compound and its ability to form salts, which is relevant for drug formulation .

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Compounds synthesized from structures similar to "4-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)oxazole" have shown significant antimicrobial activities. For instance, molecules featuring the 1,2,4-triazole moiety and sulfonyl derivatives containing 1,3,4-oxadiazole moieties have demonstrated high anti-Mycobacterium smegmatis activity and good antibacterial activities against rice bacterial leaf blight (Yolal et al., 2012; Shi et al., 2015).

Anticancer Applications

Novel naproxen derivatives synthesized from related structures have been evaluated for in vitro anticancer activity, showing potential against prostate cancer cell lines (Han et al., 2018). Additionally, 4-arylsulfonyl-1,3-oxazoles have demonstrated activity against various cancer cell lines, highlighting their potential as leading compounds for further anticancer studies (Zyabrev et al., 2022).

Herbicidal Applications

The incorporation of pharmacophores into the triazolinone scaffold, as inspired by similar chemical structures, has led to compounds with promising herbicidal activities. These findings suggest the possibility of developing novel herbicides for broadleaf weed control in rice fields (Luo et al., 2008).

Chemical Synthesis and Characterization

Research has also focused on the synthesis and characterization of compounds with similar structures for various applications, including the development of fluorescent molecular probes and the study of their solvatochromic properties for biological events and processes analysis (Diwu et al., 1997). This highlights the versatility and potential utility of such compounds in scientific research beyond their biological applications.

Propriétés

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-2-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4S/c1-24-11-13-25(14-12-24)21-20(30(26,27)18-9-5-16(22)6-10-18)23-19(29-21)15-3-7-17(28-2)8-4-15/h3-10H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTLYGZZDNCCSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2543274.png)

![N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2543277.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2543278.png)

![N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide](/img/structure/B2543279.png)

![7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2543286.png)

![2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol](/img/structure/B2543287.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2543289.png)